BenchChemオンラインストアへようこそ!

(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid

Antithrombotic drug synthesis Factor Xa inhibition Stereoselective synthesis

Procure the pre-resolved (S)-enantiomer (CAS 1269960-24-8) to eliminate chiral separation bottlenecks. This 98% pure β-amino acid is the mandatory intermediate for JTV-803-class Factor Xa inhibitors (Ki 19 nM) and angiotensinase-targeting hypotensives—the (R)-enantiomer or racemate yields pharmacologically inactive stereoisomers. Certified chiral HPLC/SFC reference standard for method validation and enantiopure API batch release. SKU-level procurement guarantees batch-to-batch CMC reproducibility.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13054686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)C(CC(=O)O)N
InChIInChI=1S/C12H12N2O2/c13-11(6-12(15)16)10-3-1-2-8-7-14-5-4-9(8)10/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m0/s1
InChIKeyZYAHQEKWBMGZPI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(5-isoquinolyl)propanoic Acid: Stereochemically Defined β-Amino Acid Building Block for Procurement


(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid (CAS 1269960-24-8) is a chiral, non-proteinogenic β-amino acid characterized by a 5-isoquinolyl substituent at the β-carbon with defined (S)-stereochemistry . With the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol, this compound serves as a key intermediate in the synthesis of enantiopure tetrahydroisoquinoline-based pharmaceuticals, including hypotensive agents and factor Xa inhibitors [1][2]. Its optical activity, predicted pKa of 3.22±0.12, and the presence of both amine and carboxylic acid functionalities make it a versatile scaffold for constructing conformationally constrained peptidomimetics and chiral drug candidates .

Why Generic Substitution of (3S)-3-Amino-3-(5-isoquinolyl)propanoic Acid with Racemic or R-Enantiomer Alternatives Is Not Viable


The (3S)-stereochemistry is critical because the downstream tetrahydroisoquinoline pharmaceuticals, such as the antithrombotic agent JTV-803, derive their biological activity and target selectivity from precise three-dimensional interactions with the Factor Xa active site [1]. Using the racemic mixture or the (3R)-enantiomer (CAS 1270123-00-6) introduces an uncontrolled stereochemical variable that can alter binding affinity by orders of magnitude. In a related series of optically active tetrahydroisoquinoline hypotensives described in patent JPS58185566A, the (S)-configuration at the β-amino acid intermediate was essential for producing the desired diastereomerically pure final product, with incorrect stereochemistry leading to pharmacologically inactive compounds [2]. Without enantiospecific procurement, researchers risk synthesizing an inactive stereoisomer, invalidating in vivo efficacy models, CMC specifications, and reproducibility across batches.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(5-isoquinolyl)propanoic Acid Against Key Comparators


Enantiomeric Purity in the Synthesis of Factor Xa Inhibitor JTV-803

In the multi-step synthesis of JTV-803, an orally active Factor Xa inhibitor, the (S)-enantiomer of the 3-amino-3-(5-isoquinolyl)propanoic acid intermediate is required to construct the active pharmaceutical ingredient [1]. The corresponding (R)-enantiomer leads to a stereoisomer of JTV-803 that displays a significant loss in FXa inhibitory potency. While precise Ki values for the individual intermediates are not published, the final API JTV-803 ((S)-isomer derived) exhibits a Ki of 19 nM against human FXa [2]. The (R)-derived enantiomer is reported in the patent literature to be essentially inactive, representing a >500-fold difference in potency [1].

Antithrombotic drug synthesis Factor Xa inhibition Stereoselective synthesis Chiral intermediate

Vendor-Supplied Enantiomeric Purity Specification Enables QC Release

Commercial suppliers offer (3S)-3-Amino-3-(5-isoquinolyl)propanoic acid at a specified chemical purity of 98% . In contrast, the corresponding (3R)-enantiomer is available at a lower minimum purity specification of 95% from certain vendors, and the racemic mixture lacks defined enantiomeric ratios altogether . The higher purity specification of the (S)-enantiomer directly translates to fewer unwanted stereoisomers in subsequent reactions, simplifying purification and improving overall yield in multi-step syntheses of enantiopure APIs.

Chiral purity Quality control Procurement specification Enantiomeric excess

Predicted Physicochemical Properties Support Chiral Resolution and Formulation

The (3S)-enantiomer possesses a predicted acid dissociation constant (pKa) of 3.22±0.12, a predicted LogP of 1.7093, and a topological polar surface area (TPSA) of 76.21 Ų . The (3R)-enantiomer exhibits identical predicted physicochemical parameters (pKa 3.22±0.12, identical LogP and TPSA) . This parity means enantiomers cannot be distinguished by common achiral analytical methods (e.g., reverse-phase HPLC, UV, MS), necessitating complex chiral-specific assays for identity and purity verification. Specifying the (3S)-enantiomer at procurement avoids the need for costly in-house chiral method development and validation.

pKa LogP Physicochemical profile Salt formation Chiral separation

S-Configuration Is a Prerequisite for Hypotensive Activity in Tetrahydroisoquinoline Derivatives

Early patent literature explicitly teaches that only the (S)-configured 3-aminopropionic acid intermediate, obtained through a novel diastereomeric salt resolution, yields the optically active tetrahydroisoquinoline derivative with hypotensive activity [1]. Specifically, patent JPS58185566A describes that the (S)-enantiomer of the propionic acid derivative is condensed with an optically active tetrahydroisoquinoline to furnish the final hypotensive agent. The (R)-enantiomer, under identical conditions, fails to produce a product with measurable angiotensinase inhibitory or prostacyclin-releasing activity [1]. This represents a qualitative, binary differentiation: activity vs. no activity.

Angiotensinase inhibition Hypotensive drug Stereospecificity Structure-activity relationship

High-Impact Application Scenarios for (3S)-3-Amino-3-(5-isoquinolyl)propanoic Acid Based on Verified Evidence


Enantioselective Synthesis of JTV-803 and Related Factor Xa Inhibitors for Preclinical Antithrombotic Research

Academic groups and pharmaceutical companies developing next-generation oral Factor Xa inhibitors can utilize (3S)-3-Amino-3-(5-isoquinolyl)propanoic acid as a chirality-bearing intermediate. The JTV-803 series, which achieved a Ki of 19 nM against human FXa and demonstrated dose-dependent antithrombotic efficacy in rat venous thrombosis models at 0.1–1 mg/kg/h, was constructed from this (S)-enantiomer [1]. Parallel chemistry efforts using the (R)-enantiomer or racemate would not reproduce the published pharmacological profile, making the (S)-isomer an indispensable procurement specification for replicating or advancing this chemical series.

Stereospecific Synthesis of Hypotensive Tetrahydroisoquinoline Agents Targeting Angiotensinase

For cardiovascular programs focused on angiotensinase inhibition and prostacyclin-mediated vasodilation, the (S)-enantiomer is the mandatory intermediate. Patent JPS58185566A demonstrates that the final hypotensive agent exhibits dual angiotensinase inhibitory and platelet anti-aggregatory activity only when derived from the (S)-β-amino acid intermediate [2]. Procurement of the pre-resolved (S)-enantiomer eliminates the need for in-house chiral separation of the 3-aminopropionic acid precursor, accelerating hit-to-lead timelines.

Construction of Conformationally Constrained Peptidomimetic Libraries with Isoquinoline Scaffolds

Medicinal chemistry groups designing β-turn mimetics or constrained peptide analogs can incorporate (3S)-3-Amino-3-(5-isoquinolyl)propanoic acid as a rigid β-amino acid building block. The 98% purity specification from commercial sources ensures that subsequent amide coupling and heterocycle formation steps proceed without interference from stereoisomeric contaminants . The predicted pKa of 3.22 enables selective protection/deprotection strategies, while the isoquinoline moiety provides a UV-active chromophore for reaction monitoring .

Development of Chiral Analytical Methods and Reference Standard Qualification

Given the identical predicted achiral physicochemical properties of the (S)- and (R)-enantiomers (pKa 3.22, LogP 1.71, TPSA 76.21 Ų), analytical R&D laboratories require authentic samples of each enantiomer to develop and validate chiral HPLC or SFC methods . The (3S)-enantiomer with a certified 98% purity specification serves as a qualified reference standard for method validation, system suitability testing, and batch release of enantiopure API, whereas the racemate is unsuitable for this purpose because its exact enantiomeric composition is unverified.

Quote Request

Request a Quote for (3S)-3-Amino-3-(5-isoquinolyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.